Teleocidin B-3
Description
Contextualization within Natural Products Chemistry
Teleocidin B-3 belongs to the teleocidin family of compounds, which are classified as indole (B1671886) alkaloids. jst.go.jpnih.gov Structurally, it is a terpenoid indole alkaloid, characterized by a unique nine-membered lactam ring fused to an indole core, known as the indolactam V skeleton. jst.go.jpnih.govrsc.org This core structure is further adorned with a monoterpenoid moiety. jst.go.jp The teleocidins, including B-3, are products of complex biosynthetic pathways in certain bacteria. These pathways involve several key enzymatic reactions, such as the formation of a dipeptide by a non-ribosomal peptide synthetase, oxidative C-N bond formation by a cytochrome P450 oxidase, reverse-prenylation, and a methylation-triggered terpene cyclization. nih.govresearchgate.net
The biosynthesis of the teleocidin B family, which includes B-1, B-2, B-3, and B-4, originates from the common precursor indolactam V. nih.gov The structural diversity among the B-isomers arises from differences in the stereochemistry at two specific carbon centers. chemistryviews.org
Historical Perspectives on Teleocidin Discovery and Early Investigations
The story of teleocidins began in 1960 when a substance toxic to fish was isolated from the bacterium Streptomyces mediocidicus and named "teleocidin". jst.go.jprsc.orgbioaustralis.com Initially, teleocidin was recognized as a mixture of two groups of isomers: teleocidin A (with a molecular weight of 437) and teleocidin B (with a molecular weight of 451). aacrjournals.org The latter group consists of four isomers: B-1, B-2, B-3, and B-4. aacrjournals.orgncats.io
The precise structures of the teleocidin B isomers were determined in 1966 through X-ray crystallography of their dihydroteleocidin B bromoacetate (B1195939) derivatives. jst.go.jp Since their initial discovery, various teleocidin derivatives have been identified from different species of Streptomyces and even cyanobacteria. jst.go.jp
Significance of this compound in Biomedical Research
This compound, along with its isomers, has proven to be a powerful tool in biomedical research due to its potent biological activities. A key characteristic of the teleocidins is their ability to act as strong activators of protein kinase C (PKC), a family of enzymes crucial for signal transduction pathways that regulate cell proliferation and differentiation. rsc.orgrsc.orgnih.gov This activity is comparable to that of the well-known tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA). jst.go.jprsc.org
The ability of teleocidins to activate PKC makes them potent tumor promoters. aacrjournals.orgresearchgate.net Research has shown that all isomers of teleocidin B exhibit strong tumor-promoting activity in mouse skin carcinogenesis models. aacrjournals.org This property, while highlighting their potential toxicity, also makes them invaluable for studying the mechanisms of cancer development. nih.govpnas.org For instance, Dihydroteleocidin B, a related compound, was found to be significantly more effective than TPA in enhancing malignant cell transformation. nih.gov
Furthermore, the interaction of teleocidins with PKC has been a subject of intense study. It has been established that the indolactam V core is essential for their biological activity. jst.go.jpnih.gov The unique and potent bioactivity of the teleocidin family has spurred considerable interest from both chemists and biologists, leading to numerous studies on their isolation, synthesis, and biological effects. rsc.orgrsc.org
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C28H41N3O2 |
| Molecular Weight | 451.644 g/mol |
| Class | Indole Alkaloid |
| Key Structural Feature | Indolactam V skeleton |
| Primary Biological Activity | Protein Kinase C (PKC) Activator |
| Research Significance | Tumor Promotion, Signal Transduction Studies |
| Natural Source | Streptomyces species |
Structure
3D Structure
Properties
IUPAC Name |
(6S,9S,14S,17S)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYTUVXFLCCGCC-YYGVREGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@](CC[C@@]4(C)C=C)(C)C(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95189-06-3 | |
| Record name | Teleocidin B 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095189063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELEOCIDIN B3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0B44DSO4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Isolation of Teleocidin B 3
Microbial Production of Teleocidin B-3
The biosynthesis of this compound and its related analogues is predominantly carried out by specific strains of bacteria, particularly those belonging to the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to produce a vast array of secondary metabolites.
Streptomyces Species as Primary Producers
Several species of Streptomyces have been identified as producers of teleocidins. The first discovery of these compounds was from Streptomyces mediocidicus in 1960. jst.go.jp Since then, other species have been found to produce various teleocidin derivatives. For instance, the biosynthetic gene cluster for teleocidin B has been identified and characterized from Streptomyces blastmyceticus. nih.govresearchgate.net Heterologous expression of this gene cluster in Streptomyces lividans has been shown to result in the production of teleocidin B-1, teleocidin B-4, and des-O-methylolivoretin C. nih.gov More recently, Streptomyces eurocidicus has been a source for the isolation of this compound along with other analogues like teleocidin A2, teleocidin A2 acetate (B1210297), and teleocidin B3 acetate. nih.govresearchgate.net
The production of this compound involves a complex biosynthetic pathway encoded by a cluster of genes. Key enzymes in this pathway include a non-ribosomal peptide synthetase (NRPS), a P450 oxygenase, a prenyltransferase, and a methyltransferase. nih.govresearchgate.net These enzymes work in a coordinated fashion to assemble the intricate indolactam core and the attached monoterpenoid moiety that characterize the teleocidin family.
Other Biological Sources of Teleocidin Analogues
While Streptomyces are the primary producers of the Teleocidin B series, closely related analogues are also produced by other microorganisms. Notably, the cyanobacterium Moorea producens (formerly known as Lyngbya majuscula) is a known producer of lyngbyatoxin A, which is structurally identical to teleocidin A-1. nih.govresearchgate.net The identification of the lyngbyatoxin biosynthetic gene cluster was instrumental in facilitating the discovery of the corresponding teleocidin gene cluster in Streptomyces. nih.gov The structural and biosynthetic similarities between teleocidins and lyngbyatoxins highlight a shared evolutionary origin of these potent natural products across different bacterial phyla.
Isolation Methodologies for this compound and Related Congeners
The isolation and purification of this compound and its congeners from microbial fermentation broths require multi-step procedures due to the complexity of the crude extracts and the presence of multiple related compounds. A common initial step involves the extraction of the whole broth culture with an organic solvent, such as ethyl acetate, to separate the desired metabolites from the aqueous medium and microbial biomass. oup.com
Following the initial extraction, various chromatographic techniques are employed for the separation and purification of individual teleocidin analogues. High-Performance Liquid Chromatography (HPLC) is a central tool in this process, often coupled with a photodiode array (PDA) detector. oup.com This setup allows for the detection and preliminary identification of compounds based on their characteristic UV absorption spectra.
For definitive identification and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC/MS) is an indispensable technique. oup.com LC/MS provides crucial information about the molecular weight of the isolated compounds, which, in conjunction with their chromatographic behavior and UV spectra, allows for the rapid identification of known teleocidins and the characterization of novel derivatives. oup.com In cases of newly discovered analogues, further structural analysis is conducted using Nuclear Magnetic Resonance (NMR) spectroscopy and other advanced analytical methods. nih.gov A combination of these spectroanalytical procedures has proven effective for the rapid identification of various teleocidin A and B analogues directly from crude broth extracts. oup.com
For example, the isolation of olivoretins, which are related to teleocidins, from the mycelia of Streptoverticillium blastmyceticum involved purification using these methods. tandfonline.com Similarly, the isolation of this compound and its acetate from Streptomyces eurocidicus was achieved through a combination of MS and NMR analyses. nih.gov
Chemical Synthesis and Derivatization Strategies for Teleocidin B 3
Total Synthesis Approaches to Teleocidin B-3
Early total syntheses of teleocidins, including this compound, were often lengthy, requiring between 17 and 28 steps. chemistryviews.org More recent efforts have focused on developing more concise and efficient routes. A notable advancement is an 11-step total synthesis of the Teleocidin B family, which provides a unified and modular approach to these complex molecules. nih.govacs.org This strategy relies on modern synthetic methods to construct the core structure and introduce the necessary stereochemistry. nih.gov
Key Synthetic Intermediates and Precursors (e.g., Indolactam V)
A pivotal intermediate in both the biosynthesis and total synthesis of this compound is (-)-Indolactam V. researchgate.netrsc.org This compound contains the characteristic nine-membered lactam ring fused to an indole (B1671886) core, which is crucial for PKC activation. nih.gov The synthesis of Indolactam V itself has been a significant area of research.
One efficient approach to Indolactam V begins with commercially available 4-bromoindole. chemistryviews.org Key steps in this synthesis include:
Electrochemical Amination: An electrochemically assisted nickel-catalyzed amination is used to introduce the valine subunit at the C-4 position of the indole. nih.govnih.gov
Copper-Mediated Aziridine (B145994) Opening: A copper-mediated nucleophilic opening of an aziridine at the C-3 position establishes the tryptophol (B1683683) side chain. nih.govnih.gov
Base-Induced Macrolactamization: A remarkable base-induced cyclization forms the nine-membered lactam ring, completing the Indolactam V core structure. nih.govacs.org
This streamlined synthesis of Indolactam V, achieved in just five steps, represents the shortest route reported to date. chemistryviews.org Other synthetic strategies have also been developed, including those starting from L-glutamic acid or employing a palladium-catalyzed indole synthesis. researchgate.net
Strategic Cyclization Reactions in Teleocidin B Framework Construction
The construction of the complete this compound framework from Indolactam V involves the formation of the terpene-derived cyclic side chain. A key challenge is the stereocontrolled formation of the quaternary carbon center at C-19. chemistryviews.org
Modern synthetic strategies have employed a combination of C-H functionalization and transition metal-catalyzed reactions to achieve this transformation: nih.gov
C-H Borylation: Regioselective C-H borylation at the C-6 position of the indole ring provides a handle for further functionalization. chemistryviews.orgnih.gov
Sigman-Heck Reaction: A stereocontrolled Sigman-Heck reaction is then used to form the crucial carbon-carbon bond and establish the quaternary stereocenter with the desired configuration. chemistryviews.orgnih.gov
Final Ring Closure: The synthesis is completed by the addition of a vinyllithium (B1195746) reagent, followed by a Brønsted acid-catalyzed ring closure to form the final cyclic terpene moiety. nih.gov
This convergent and stereocontrolled approach allows for the efficient synthesis of all four members of the Teleocidin B family, including this compound. nih.gov
Semi-synthetic Methods for this compound Analogues
Semi-synthetic approaches, starting from naturally occurring or synthetically accessible precursors like Indolactam V, provide a valuable tool for generating diverse analogues of this compound. These methods allow for the modification of specific parts of the molecule to probe structure-activity relationships. For instance, analogues with variations in the terpene side chain or substitutions on the indole ring can be prepared to investigate their impact on PKC activation. d-nb.info
Development of this compound Analogues for Structure-Activity Relationship Studies
The development of this compound analogues is crucial for understanding the structural features required for potent and selective PKC activation. researchgate.net Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, have been instrumental in this area.
Molecular Mechanisms of Action and Biological Activities of Teleocidin B 3
Protein Kinase C (PKC) Activation by Teleocidin B-3
This compound exerts its potent biological effects primarily through the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to signal transduction for cell proliferation. rsc.org The activation of PKC by this compound is a critical event that initiates a wide array of downstream cellular responses. Notably, Teleocidin and its analogs can induce maximum stimulation of PKC activity in the presence of phospholipids, even without the addition of calcium. nih.gov Nanomolar concentrations of these compounds can effectively substitute for millimolar concentrations of calcium, highlighting their potency as PKC activators. nih.gov
Agonist Activity Towards Classical and Novel PKC Isoforms
The Protein Kinase C family is composed of multiple isoforms, which are broadly categorized into classical (cPKC), novel (nPKC), and atypical (aPKC) subfamilies based on their structure and activation requirements. plos.org this compound, much like the phorbol (B1677699) esters it functionally mimics, demonstrates agonist activity towards both classical and novel PKC isoforms. nih.govplos.org
Classical PKC isoforms (α, βI, βII, and γ) are activated by both diacylglycerol (DAG) and calcium, while novel PKC isoforms (δ, ε, η, and θ) are DAG-dependent but calcium-independent. plos.org Studies using phorbol esters, which share a similar mechanism of action with teleocidins, have revealed the involvement of specific isoforms in various cellular processes. For instance, the activation of both classical and novel PKC isoforms is required for the phorbol 12-myristate-13-acetate (PMA)-induced activation of the mTORC1 signaling pathway. nih.gov Specifically, the novel PKC isoform PKCη has been identified as a key player in this process. nih.gov Furthermore, research has indicated that PKC-α and PKC-ε, but not PKC-δ or PKC-ζ, are mediators of serum response element (SRE) activation, a key component in the regulation of immediate-early gene expression. nih.gov
Downstream Signaling Pathways Mediated by PKC Activation
The activation of PKC by this compound triggers a cascade of downstream signaling events that influence a multitude of cellular functions. One of the key pathways affected is the PI3K/Akt/mTOR pathway, a central regulator of cell cycle, growth, proliferation, and survival. wikipedia.org Research on Teleocidin B-4, a closely related analog, has shown that it upregulates Hypoxia-Inducible Factor 1 (HIF-1) activity by promoting the accumulation of HIF-1α protein through the PKCα/mTORC signaling pathway. This indicates a direct link between Teleocidin-induced PKC activation and the mTOR pathway.
Furthermore, studies with the functional analog 12-O-tetradecanoylphorbol-13-acetate (TPA) have demonstrated that PKC activation can propagate signals through several other important pathways. nih.gov These include:
c-Raf-MEK1-ERK-TCF pathway: A critical cascade in the regulation of cell proliferation and differentiation. nih.gov
MEKK1-SEK1-JNK-TCF pathway: Involved in cellular responses to stress, apoptosis, and inflammation. nih.gov
rhoA-SRF pathway: Plays a role in the regulation of the actin cytoskeleton, cell adhesion, and gene expression. nih.gov
The activation of these diverse signaling pathways underscores the pleiotropic effects of this compound on cellular physiology.
Cell Biological Effects of this compound
The activation of PKC and its downstream signaling cascades by this compound manifests in a variety of observable cell biological effects, including the modulation of cellular adhesion, an influence on differentiation processes, and the induction of specific enzymes.
Cellular Adhesion Modulation
This compound has been shown to modulate cellular adhesion. Early studies demonstrated that teleocidin and related compounds could induce the adhesion of human promyelocytic leukemia (HL-60) cells to their culture flasks. pnas.org This effect is consistent with the known role of PKC in regulating the function of adhesion molecules such as integrins and cadherins, which are crucial for cell-cell and cell-matrix interactions. The modulation of these adhesion molecules can have profound effects on cell behavior, including migration and tissue organization.
Influence on Cellular Differentiation Processes
This compound exerts a significant influence on the differentiation of various cell types. For instance, it has been observed to inhibit the dimethyl sulfoxide-induced differentiation of Friend erythroleukemia cells. pnas.org This suggests an interference with the normal developmental program of these cells. The ability of this compound to impact differentiation is a direct consequence of its activation of PKC, a key regulator of cellular fate decisions.
Induction of Specific Cellular Enzymes (e.g., Ornithine Decarboxylase)
A well-documented effect of this compound is the potent induction of ornithine decarboxylase (ODC), a rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. pnas.orgnih.gov The induction of ODC activity by Teleocidin B has been observed in mouse skin. nih.gov The mechanism underlying this induction appears to involve arachidonate (B1239269) metabolites, as inhibitors of phospholipase A2, cyclooxygenase, and lipoxygenase have been shown to suppress Teleocidin-induced ODC activity. nih.gov This indicates that the signaling pathway leading to ODC induction is complex and involves lipid signaling molecules downstream of PKC activation. The induction of ODC by Teleocidin B can be markedly inhibited by 1α,25-dihydroxyvitamin D3. nih.gov
Role of this compound in Tumor Promotion Models (In Vitro and In Vivo)
This compound, as part of the broader Teleocidin B group of isomers, is a potent tumor promoter in various experimental models. Its activity has been extensively studied, particularly in two-stage carcinogenesis models of mouse skin.
In vivo studies have demonstrated that Teleocidin B isomers, including B-3, exhibit tumor-promoting activity comparable to that of the well-known tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govnih.gov In a classic initiation-promotion protocol, mice initiated with a single dose of a carcinogen like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and subsequently treated with Teleocidin B isomers develop skin tumors. nih.govoup.com Studies have shown that treatment with any of the four Teleocidin B isomers (B-1, B-2, B-3, and B-4) following DMBA initiation resulted in a high incidence of tumors. nih.gov For instance, twice-weekly application of 2.5 micrograms of any of the six isomers of teleocidins A and B induced tumors in 80.0 to 91.7% of mice within 30 weeks. nih.gov The number of tumors per mouse ranged from 2.8 to 5.2 in these groups. nih.gov Notably, Teleocidin has also demonstrated tumor-promoting activity in the forestomach of mice when administered in the diet after transplacental initiation with DMBA. nih.gov
The tumor-promoting effects of this compound are linked to its ability to induce cellular responses similar to those caused by TPA. These include the induction of ornithine decarboxylase (ODC), a key enzyme in cell proliferation, and hyperplasia in mouse skin. pnas.org The underlying mechanism for this potent tumor-promoting activity is the activation of protein kinase C (PKC). nih.govnih.gov The "twist" conformation of Teleocidin derivatives is considered the active form for inducing biological activities, including tumor promotion. nih.gov
Table 1: In Vivo Tumor-Promoting Activity of Teleocidin Isomers on Mouse Skin
| Compound | Initiator | Promotion Dose (per application) | Tumor Incidence (at week 30) | Average Tumors per Mouse (at week 30) |
|---|---|---|---|---|
| Teleocidin A & B Isomers | DMBA (100 µg) | 2.5 µg | 80.0% - 91.7% | 2.8 - 5.2 |
| Teleocidin (A & B mix) | DMBA (100 µg) | 2.5 µg | 100% (at week 24) | 4.0 |
| TPA | DMBA (100 µg) | 2.5 µg | 100% (at week 24) | 9.8 |
Data compiled from Fujiki et al., 1982 and Fujiki et al., 1988. nih.govnih.gov
Immunomodulatory Effects of this compound (e.g., Epstein-Barr Virus Activation)
This compound exhibits significant immunomodulatory effects, most notably its ability to activate the Epstein-Barr Virus (EBV). EBV is a human herpesvirus that latently infects a majority of the adult population and is associated with several types of cancers.
Research has shown that Teleocidin can induce the lytic cycle of EBV in latently infected cells. nih.gov This activation is characterized by the expression of viral antigens, such as the early antigen (EA) and viral capsid antigen (VCA). nih.gov In EBV genome-carrying cell lines like C-6 and P3HR-I, Teleocidin was found to induce EA and/or VCA synthesis, with a maximal effect observed at a concentration of 12.5 ng/ml. nih.gov
Furthermore, Teleocidin enhances the production of infectious EBV particles. nih.gov In P3HR-I cells, the enhancement of infectious virus production was maximal at concentrations between 0.5 to 2.5 ng/ml. nih.gov Teleocidin also promotes the outgrowth of EBV-transformed cells from peripheral lymphocytes of healthy seropositive donors at very low concentrations (0.02 to 0.5 ng/ml). nih.gov
The mechanism by which Teleocidin activates EBV is believed to be similar to that of TPA. nih.gov Both compounds are potent activators of protein kinase C (PKC), a key signaling molecule involved in various cellular processes, including the regulation of viral latency. The observation that Teleocidin's effect on EBV antigen synthesis is not additive with TPA suggests that they act through a common pathway. nih.gov The structure-activity relationship of Teleocidin derivatives in EBV induction has been studied, indicating that specific structural features are crucial for this activity. nih.gov
Table 2: Effect of Teleocidin on Epstein-Barr Virus (EBV) Activation
| Experimental System | Effect | Maximal Effective Concentration |
|---|---|---|
| EBV genome-carrying cell lines (C-6, P3HR-I) | Induction of Early Antigen (EA) and/or Viral Capsid Antigen (VCA) | 12.5 ng/ml |
| P3HR-I cells | Enhancement of infectious EBV production | 0.5 - 2.5 ng/ml |
| Peripheral lymphocytes from seropositive donors | Enhanced outgrowth of EBV-transformed cells | 0.02 - 0.5 ng/ml |
Data from Ito et al., 1981. nih.gov
General Biological Activities of this compound (e.g., Inflammation, Erythema)
The potent biological activities of this compound are not limited to tumor promotion and viral activation. It also induces a range of other effects, including inflammation and erythema (skin redness), which are characteristic of its irritant nature.
The induction of ornithine decarboxylase (ODC) by Teleocidin is another significant biological activity. pnas.org ODC is an enzyme involved in the synthesis of polyamines, which are essential for cell growth and proliferation. The upregulation of ODC is a hallmark of the cellular response to tumor promoters and contributes to the hyperplastic changes observed in the skin. pnas.org
Interactions with Other Biological Targets and Receptors (e.g., PAR2 for related compounds)
The primary molecular target for this compound is Protein Kinase C (PKC). nih.gov Teleocidins bind to and activate PKC with high affinity, mimicking the action of the endogenous activator diacylglycerol. nih.govacs.org This activation occurs in the absence of added calcium and is dependent on the presence of phospholipids. nih.gov The interaction of Teleocidin with PKC is believed to mediate most of its biological effects, including tumor promotion, inflammation, and EBV activation. nih.govnih.gov The binding of Teleocidin to PKC is competitive with phorbol esters like TPA, indicating a shared binding site on the enzyme. acs.org
In addition to PKC, research on related compounds suggests that Teleocidins may interact with other receptors. For instance, Teleocidin A2 has been shown to act as an antagonist for the Proteinase-Activated Receptor 2 (PAR2). nih.gov PAR2 is a G protein-coupled receptor involved in inflammation, pain, and cancer progression. Teleocidin A2 was found to inhibit PAR2 signaling in tumor cells, suggesting a potential therapeutic application for related compounds. nih.gov While this activity has not been specifically demonstrated for this compound, it highlights the potential for this class of compounds to interact with multiple signaling pathways.
Furthermore, activators of PKC from the Teleocidin family have been shown to decrease the IgE-binding capacity of rat basophilic leukemia cells. nih.govkarger.com This effect is thought to be mediated through the PKC-dependent phosphorylation of the IgE Fc receptor (FcεR). nih.gov
Structure Activity Relationships of Teleocidin B 3 Analogues
Correlative Studies of Structural Features and PKC Activation Potency
The potency of teleocidin analogues as PKC activators is highly dependent on specific structural features. The core indolactam V (IL-V) structure is the minimum component required for interaction with the PKC C1 domain. nih.gov However, substitutions on this core can significantly modulate activity.
One critical area of modification is the C12 position of the indolactam ring. Studies on synthetic indolactam analogues have shown that the nature of the alkyl group at this position influences potency. For instance, increasing the lipophilicity of the C12 substituent can lead to enhanced biological activity. nih.govresearchgate.net An analogue with a highly lipophilic group, (-)-Indolactam-t-L, demonstrated higher activity in inducing ornithine decarboxylase, inhibiting phorbol (B1677699) ester binding, and activating PKC in vitro compared to (-)-Indolactam-V. nih.govresearchgate.net This suggests that hydrophobic interactions at this position are crucial for effective engagement with PKC or the cell membrane environment where PKC activation occurs. thieme-connect.de
The table below summarizes the relative activities of several C12-substituted indolactam analogues compared to (-)-Indolactam-V.
| Compound | C12 Substituent | Relative Potency (PKC Activation) |
| (-)-Indolactam-V | Isopropyl | Baseline |
| (-)-Indolactam-L | Isobutyl | Similar to (-)-Indolactam-V |
| (-)-Indolactam-F | Phenylmethyl | Similar to (-)-Indolactam-V |
| (-)-Indolactam-t-L | t-Butyl | Higher than (-)-Indolactam-V |
Stereochemical Influences on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of teleocidin analogues. mdpi.com The specific spatial configuration of the molecule is critical for its ability to bind to the C1 domain of PKC.
A striking example is the difference between the enantiomers of Indolactam V. The naturally occurring (-)-Indolactam-V is a potent tumor promoter and PKC activator, whereas its synthetic mirror image, (+)-Indolactam-V, is biologically inactive. nih.govresearchgate.net This demonstrates a strict stereochemical requirement for the interaction with the PKC binding site.
The conformational flexibility of the nine-membered lactam ring is another crucial stereochemical aspect. This ring can exist in different conformations, often referred to as "twist" and "sofa" forms, due to isomerization of the amide bond. acs.org Studies using conformationally restricted analogues, such as benzolactams (where the indole (B1671886) is replaced by a benzene (B151609) ring), have provided insight into the "active" conformation. Eight-membered benzolactam-V8, which is constrained to a twist form, showed stronger biological activity than Indolactam-V. Conversely, nine-membered benzolactam-V9, which exists exclusively in a sofa form, was inactive. acs.org This strongly suggests that the twist conformation is the one recognized by and responsible for the activation of PKC. acs.org The stereochemistry of the substituents on the lactam ring dictates the equilibrium between these conformers and, consequently, the biological potency.
Indolactam V as a Core Pharmacophore in Teleocidins
The tricyclic Indolactam V (IL-V) moiety is universally recognized as the essential pharmacophore of the teleocidin family. jst.go.jpnih.gov A pharmacophore is the minimal structural arrangement of features responsible for a molecule's biological activity. Investigations have consistently shown that the (-)-IL-V skeleton contains the necessary components to bind to the C1 domain of PKC, mimicking the endogenous activator diacylglycerol (DAG). nih.govthieme-connect.de
The key features of the IL-V pharmacophore that are believed to be essential for PKC activation include:
The N1-hydrogen of the indole ring.
The C9-hydroxyl group.
The C13-carbonyl oxygen of the lactam ring.
These groups are thought to form critical hydrogen bonds with the PKC C1 domain, anchoring the molecule in the binding site. The rest of the indolactam structure serves as a rigid scaffold to present these functional groups in the correct spatial orientation. acs.org While IL-V itself is a potent PKC activator, the various teleocidin natural products are essentially derivatives of this core, where additional complexity, such as the terpenoid moiety, modulates the potency and potentially the selectivity. jst.go.jpnih.gov The synthesis of IL-V has been a key step toward the divergent total synthesis of more complex members of the family, such as (-)-lyngbyatoxin A and (-)-teleocidin A-2. rsc.org
Modification of Terpenoid Moieties and Their Impact on Activity
The terpenoid moiety, a hydrocarbon side chain typically attached to the C7 position of the indole ring or cyclized between C6 and C7, significantly influences the biological activity of teleocidins. rsc.orgnih.gov These modifications primarily affect the compound's lipophilicity and its interaction with the cell membrane.
In teleocidins like lyngbyatoxin A (teleocidin A-1), a geranyl group is attached at C7. thieme-connect.denih.gov This hydrophobic chain is proposed to interact with the cell membrane, facilitating the sustained activation of PKC. nih.gov In Teleocidin B-3, this terpenoid chain is further cyclized to form a six-membered ring fused to the indole nucleus. researchgate.netjst.go.jp This cyclization creates a more rigid and complex hydrophobic domain.
Studies comparing analogues with different C7 substituents reveal the importance of this group. For example, while (-)-Indolactam V is potent, the addition of the terpenoid side chain to create compounds like Lyngbyatoxin A generally increases potency. nih.gov The biosynthesis of Teleocidin B involves a remarkable enzymatic cascade where a methyltransferase (TleD) not only adds a methyl group to the geranyl moiety of the precursor but also triggers the cyclization to form the characteristic fused ring system. researchgate.netnih.gov This structural elaboration from a linear terpene chain to a fused ring system, as seen in the Teleocidin B series, is a key determinant of their high potency as PKC activators. rsc.orgrsc.org
| Compound | Terpenoid Moiety Description | General Impact on Potency |
| (-)-Indolactam-V | None | Potent (Baseline) |
| Lyngbyatoxin A | C7-geranyl group | More potent |
| Teleocidin B-4 | Cyclized monoterpenoid fused at C6-C7 | Highly potent |
Design and Evaluation of Selectivity in Teleocidin Analogues
The protein kinase C family consists of multiple isozymes, which can have different and sometimes opposing roles in cellular signaling pathways. nih.gov A major goal in the field is to develop analogues of PKC activators that can selectively target specific PKC isozymes. nih.govnih.gov Achieving isozyme selectivity could lead to more targeted therapeutic agents with fewer side effects. nih.gov
For teleocidin analogues, the design of selective compounds focuses on modifying the core structure to introduce subtle changes that can be distinguished by the slightly different C1 domains of the various PKC isozymes. While the core pharmacophore of indolactam V binds to both conventional and novel PKC isozymes, modifications to the peripheral structures, particularly the terpenoid moiety, offer a route to achieving selectivity. thieme-connect.denih.gov
The strategy involves synthesizing a library of analogues with varied substituents and evaluating their binding affinity and activation potency against a panel of isolated PKC isozymes. nih.govescholarship.org For example, altering the size, shape, and flexibility of the hydrophobic terpenoid portion could influence how the analogue orients itself within the membrane-bound PKC complex. escholarship.org This differential orientation might favor interaction with the C1 domain of one isozyme over another. While significant progress has been made with other PKC modulators like bryostatin, the development of highly isozyme-selective teleocidin analogues remains an active area of research. nih.gov The complex syntheses required for these molecules present a challenge, but the potential therapeutic benefits continue to drive efforts in this area. rsc.org
Advanced Research Methodologies in Teleocidin B 3 Studies
Spectroscopic and Crystallographic Techniques in Biosynthetic Enzyme Analysis
The elucidation of the enzymatic reactions involved in Teleocidin B biosynthesis has been significantly advanced by structural biology techniques, particularly X-ray crystallography. nih.gov A key enzyme in this pathway is TleD, a SAM-dependent methyltransferase that catalyzes not only the transfer of a methyl group but also the subsequent cyclization of the terpene moiety. nih.govpdbj.org
In 2016, the crystal structure of TleD from Streptomyces blastmyceticus was solved at a resolution of 2.80 Å in a complex with the cofactor analogue S-adenosyl-l-homocysteine (SAH) and the substrate teleocidin A-1. nih.govebi.ac.uk This structural analysis revealed a hexameric arrangement with a domain-swapped pattern involving an N-terminal α-helix, a feature also observed in other SAM methyltransferase-like cyclases. nih.govpdbj.org The structure provided critical insights into the active site, showing how the substrate is bound within a hydrophobic cavity and positioned for the methylation and subsequent cyclization reactions. jst.go.jp The distance between the sulfur atom of SAH and the C25 atom of teleocidin A-1 was determined to be 4.5 Å, a reasonable distance for the methyl transfer to occur. jst.go.jp
X-ray crystallography has also been instrumental in understanding other enzymes in the pathway, such as TleB, a P450 oxygenase responsible for the formation of the nine-membered indolactam ring, and TleC, a prenyltransferase that attaches the geranyl group to the indolactam V core. nih.gov The crystal structure of TleB complexed with its substrate was solved at 1.90 Å resolution, providing a detailed view of the active site and supporting a diradical coupling mechanism for the C-N bond formation. nih.gov Similarly, the crystal structures of TleC have shed light on the mechanism of reverse prenylation. nih.gov
These crystallographic studies, combined with other spectroscopic techniques, have provided a molecular-level understanding of the intricate enzymatic machinery responsible for constructing the complex architecture of Teleocidin B-3. nih.govnih.gov
Cell-Based Assays for Biological Activity Evaluation
A variety of cell-based assays have been employed to investigate the biological effects of this compound and its analogs, particularly their potent tumor-promoting and protein kinase C (PKC) activating properties. nih.govnih.gov
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and metabolic activity. wikipedia.org This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. wikipedia.orgpreprints.org The amount of formazan produced is proportional to the number of viable cells. preprints.org The MTT assay has been utilized to evaluate the dose-response effect of compounds on the viability of various cancer cell lines, such as A549 human lung cancer cells. researchgate.net However, it's important to note that the MTT assay measures metabolic activity and not directly cytotoxicity, and results can be influenced by compounds that affect cellular metabolism without causing cell death. wikipedia.orgmdpi.com
Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies. scispace.com It is a measure of clonogenic survival and is particularly useful for evaluating the long-term effects of cytotoxic or cytostatic agents. inca.gov.br The colony formation assay has been used to quantify the inhibitory effects of various toxicants on cell proliferation. scispace.com For instance, it was used to determine the ID50 (the concentration that inhibits colony formation by 50%) of different compounds. scispace.com
Western Blot: This technique is used to detect specific proteins in a sample. nih.gov It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. arvojournals.org Western blotting has been crucial in studying the signaling pathways affected by this compound. For example, it has been used to analyze the phosphorylation status of various PKC isozymes and their downstream targets, such as protein kinase D (PKD) and Akt, in response to teleocidin treatment. nih.govmdpi.com This has helped to elucidate the molecular mechanisms by which this compound exerts its effects on cells. arvojournals.orgmdpi.com
Flow Cytometry: This technology is used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. It can be used to measure cell size, granularity, and the expression of cell surface and intracellular proteins. inca.gov.br In the context of this compound research, flow cytometry, often coupled with fluorescent dyes like propidium (B1200493) iodide (PI) and Annexin V, is used to analyze the cell cycle distribution and to quantify apoptosis (programmed cell death). inca.gov.br
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In studies related to this compound's inflammatory and immune-modulating effects, ELISA can be used to measure the levels of cytokines, such as interleukins (e.g., IL-6, IL-8) and monocyte chemoattractant protein-1 (MCP-1), released by cells in response to treatment. arvojournals.org
These cell-based assays provide valuable information on the biological activities of this compound at the cellular level, from its effects on cell viability and proliferation to its intricate modulation of key signaling pathways.
Genetic Engineering and Heterologous Expression Systems for Biosynthesis Research
The study of this compound biosynthesis has been greatly facilitated by the use of genetic engineering and heterologous expression systems. acs.org These approaches allow researchers to identify and characterize the genes and enzymes involved in the production of this complex natural product. nih.gov
The biosynthetic gene cluster for teleocidin B, referred to as the tle cluster, was identified in Streptomyces blastmyceticus. nih.gov This cluster contains the genes encoding a non-ribosomal peptide synthetase (TleA), a P450 oxygenase (TleB), and a prenyltransferase (TleC). nih.govacs.org Interestingly, the gene for the final enzyme in the pathway, the C-methyltransferase TleD, was found to be located outside of this main cluster. acs.orgnih.gov
A key strategy in this research has been the heterologous expression of the tle genes in a host organism that does not naturally produce teleocidins, such as Streptomyces lividans. acs.orgrsc.org When the tleABC cluster alone was expressed in S. lividans, the transformant produced teleocidin A-1, but not teleocidin B. rsc.org This finding was crucial as it indicated that another enzyme, encoded elsewhere in the genome, was required for the final steps of biosynthesis. rsc.org Subsequent co-expression of the tleD gene with the tleABC cluster led to the production of teleocidin B-1 and B-4, confirming the role of TleD in the C-methylation and subsequent terpene cyclization. rsc.org
More recently, a cell-free synthetic biology platform has been utilized to reconstitute the teleocidin B biosynthetic pathway. acs.org This in vitro system allows for more controlled experiments and can overcome challenges associated with heterologous expression in living organisms, such as the need for high titers for product characterization. acs.org Using a cell-free protein synthesis (CFPS) system, researchers were able to produce this compound from its basic precursors, valine, tryptophan, S-adenosylmethionine (SAM), and geranyl pyrophosphate (GPP). acs.org This approach also led to the identification of an additional required protein, MbtH, for the efficient functioning of the pathway. acs.org
These genetic and cell-free engineering approaches have not only been pivotal in dissecting the teleocidin B biosynthetic pathway but also open up possibilities for engineered biosynthesis of novel teleocidin analogs with potentially new biological activities. nih.govvulcanchem.com
Computational and Molecular Dynamics Studies on this compound and its Targets
Computational modeling and molecular dynamics (MD) simulations have provided valuable insights into the structure-function relationships of this compound and its interactions with its primary cellular target, protein kinase C (PKC). nih.govcapes.gov.br These in silico approaches complement experimental data and help to explain the biological activity of this class of compounds at a molecular level.
Early computational studies focused on developing stereochemical models to understand how structurally diverse tumor promoters like phorbol (B1677699) esters, teleocidin, and aplysiatoxin (B1259571) could all bind to and activate PKC. nih.gov These models proposed a correspondence between key functional groups in these different molecules, suggesting a common pharmacophore for PKC activation. nih.gov For Teleocidin B, the model suggested that the O-11, N-13, N-1, and O-24 positions correspond to key oxygen atoms in phorbol esters. nih.gov
More recent studies have utilized computational docking simulations to model the binding of teleocidin and its analogs to the Cys2 domain of PKCδ. capes.gov.br These simulations have shown that teleocidin and related benzolactams fit well into the same binding cavity as phorbol esters. capes.gov.br The models revealed that while some hydrogen bonds with the protein are conserved between teleocidin and phorbol esters, there are also distinct interactions, providing a rationale for their differing affinities and biological activities. capes.gov.br
Molecular dynamics simulations have also been employed to study the conformational dynamics of the biosynthetic enzyme TleD in complex with its substrate, teleocidin A-1. nih.govpdbj.org These simulations suggested that the dihedral angle of the geranyl side chain of teleocidin A-1 preferentially adopts a conformation of 60-90° within the enzyme's active site. nih.govpdbj.org This preferred conformation favors the Re-face attack required for the stereospecific cyclization to form the teleocidin B scaffold, a finding consistent with experimental results. pdbj.orgrsc.org The simulations provided a dynamic view of the substrate positioning that leads to the specific stereochemical outcome of the enzymatic reaction. nih.gov
These computational and molecular dynamics studies have been instrumental in rationalizing the biological activity of this compound, understanding its interaction with PKC, and elucidating the intricate mechanisms of its biosynthesis. nih.govnih.govcapes.gov.br
Future Directions in Teleocidin B 3 Research
Enzyme Engineering for Novel Teleocidin B-3 Analogues
The intricate enzymatic reactions involved in teleocidin biosynthesis present exciting opportunities for enzyme engineering to generate novel and potentially more potent or selective analogues. jst.go.jp The biosynthesis of Teleocidin B involves a series of fascinating and synthetically challenging enzymatic steps, including oxidative C-N bond formation, regio- and stereo-selective reverse prenylation, and methylation-triggered terpene cyclization. researchgate.netjst.go.jp
Key enzymes in the teleocidin B biosynthetic gene cluster (tle) from Streptomyces blastmyceticus have been identified and characterized, providing a toolkit for creating structural diversity. jst.go.jpresearchgate.net These include the non-ribosomal peptide synthetase (NRPS) TleA, the P450 oxygenase TleB, the prenyltransferase TleC, and the methyltransferase TleD. researchgate.netacs.org
Future engineering efforts could focus on:
Altering Substrate Specificity: Modifying the substrate-binding pockets of enzymes like TleA and TleB could allow for the incorporation of non-natural amino acid precursors, leading to a diverse library of indolactam cores. rsc.orgjst.go.jp For example, the P450 enzyme HinD, which shares 58% amino acid sequence identity with TleB, is known to accept both N-methyl-L-valyl-L-tryptophanol (NMVT) and N-methyl-L-phenylalanyl-L-tryptophanol (NMFT), while TleB only accepts NMVT. jst.go.jp Engineering TleB to mimic HinD's broader substrate scope could yield novel indolactam structures.
Modifying Prenyltransferase Activity: The prenyltransferase TleC, which attaches a geranyl group to the indolactam V core, and the related enzyme MpnD, which uses dimethyl allyl diphosphate (B83284) (DMAPP), exhibit different prenyl donor specificities. researchgate.netjst.go.jp Creating hybrid or mutated versions of these enzymes could lead to the attachment of different terpenoid moieties to the indolactam scaffold.
Rational Enzyme Manipulation: The knowledge gained from the structural and functional analyses of these biosynthetic enzymes can be applied to rationally manipulate them. jst.go.jp This could lead to the creation of unnatural products with novel scaffolds that may possess unique biological activities, providing valuable compounds for drug discovery. jst.go.jp The development of cell-free synthetic biology platforms further enhances the ability to reconstitute and manipulate these pathways to generate new analogues. acs.orgacs.orgresearcher.life
Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzymes
While significant progress has been made in understanding the biosynthesis of Teleocidin B, some aspects of the pathway remain to be fully characterized. rsc.orgresearchgate.net The biosynthesis begins with the formation of a dipeptide from L-valine and L-tryptophan by the NRPS TleA. rsc.orgresearchgate.net This is followed by an oxidative C-N bond formation catalyzed by the cytochrome P450 oxidase TleB to form the core indolactam V structure. rsc.orgresearchgate.net A reverse-prenylation reaction by the prenyltransferase TleC and a subsequent methylation-initiated terpene cyclization by the C-methyltransferase TleD complete the pathway. researchgate.netresearchgate.net
Future research should focus on:
Identification of Accessory Proteins: It is possible that other, as yet uncharacterized, enzymes or accessory proteins are involved in optimizing the efficiency or specificity of the biosynthetic pathway. For example, the discovery of a direct interaction between TleA and MbtH highlights the potential for other protein-protein interactions that are crucial for the pathway's function. acs.orgacs.org
Regulatory Mechanisms: The genetic regulation of the tle gene cluster, including the identification of specific promoters, enhancers, and transcription factors, is an area that is not yet fully understood. Uncovering these regulatory networks could provide new strategies for enhancing the production of this compound and its analogues in heterologous hosts.
Mechanistic Insights into Differential Isomer Activities
Teleocidin B exists as a mixture of four isomers (B-1, B-2, B-3, and B-4). researchgate.net While studies have shown that all isomers of teleocidins A and B possess potent tumor-promoting activity, there may be subtle differences in their biological effects that are not yet fully appreciated. nih.gov These isomers differ in the stereochemistry of the terpene moiety attached to the indolactam core. researchgate.net
Future research in this area could explore:
Differential PKC Isoform Activation: While teleocidins are known to be potent PKC activators, it is important to investigate whether the different isomers exhibit varying affinities and activation profiles for specific PKC isoforms. rsc.orgjst.go.jp Since different PKC isoforms can have distinct, and sometimes opposing, cellular functions, understanding isomer-specific activation could have significant implications for their therapeutic potential. rsc.org
Conformational Analysis: The structural differences between the isomers likely result in distinct three-dimensional conformations. nih.gov Detailed structural studies, using techniques like NMR spectroscopy and X-ray crystallography, combined with molecular modeling, can help to elucidate how these conformational variations influence their interaction with the C1 domain of PKC and other potential cellular targets. nih.gov
Downstream Signaling Pathways: Investigating whether the different isomers trigger distinct downstream signaling cascades upon PKC activation could reveal unique biological activities. This could involve analyzing the phosphorylation of specific substrates and the activation of different gene expression programs. The observation that teleocidin and the phorbol (B1677699) ester TPA, despite their structural differences, exert similar mitogenic effects on human lymphocytes suggests a common mechanism of action through PKC, but isomer-specific nuances may still exist. nih.gov
Exploration of Inter-species Communication Modulating Teleocidin Production
The production of secondary metabolites like teleocidin is often influenced by complex interactions within microbial communities. researchgate.net The concept of quorum sensing, where bacteria communicate via small molecules to coordinate group behaviors, is well-established and has been shown to be involved in interspecies communication. nih.gov There is growing evidence that such communication can activate "silent" biosynthetic gene clusters, leading to the production of novel compounds. researchgate.net
Future research directions include:
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Teleocidin B-3, and how do they influence its biological activity?
- Methodological Approach : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm the molecular formula (C28H42N3O2) and structural features, such as the indole nucleus and alkyl side chain. Compare UV-absorption spectra and chromatographic behavior with historical data (e.g., Hitotsuyanagi et al., 1984) to validate identity .
- Significance : Structural elucidation is critical for understanding its tumor-promoting activity and differentiating it from analogs like Teleocidin B-4 or 2-oxo-teleocidin A .
Q. How can researchers reliably detect and quantify this compound in microbial cultures?
- Methodological Approach : Employ LC–MS with mycelium extraction, as this compound is primarily cell-associated. Use HRMS for precise quantification (e.g., m/z [M+H+] = 452.3272) and include internal standards to account for matrix effects. Validate methods using authenticated Streptomyces clavuligerus strains .
- Data Interpretation : Note that supernatant levels may be negligible, requiring optimized extraction protocols .
Q. What biosynthetic pathways are implicated in this compound production, and which genes are essential?
- Methodological Approach : Analyze the 138 kb genomic region in Streptomyces clavuligerus ATCC 27064 using tools like AntiSMASH to identify biosynthetic gene clusters (e.g., TleA, TleB, TleC). Compare with homologous clusters in Streptomyces blastmyceticus to infer functional roles .
- Key Finding : The absence of TleD (methyltransferase) in the cluster suggests off-cluster methylation mechanisms, necessitating plasmid-level analysis (e.g., pSCL4) .
Advanced Research Questions
Q. How can conflicting data on this compound production across Streptomyces strains be resolved?
- Methodological Approach : Reconcile discrepancies (e.g., presence/absence in ATCC sub-strains) via genomic sequencing and metabolite profiling. Use phylogenomic analysis to identify strain-specific mutations or plasmid loss. Cross-validate with historical LC–MS datasets .
- Case Study : Strains from ATCC vials post-1986 lack this compound, highlighting the need for strain authentication and controlled culture conditions .
Q. What experimental strategies are effective for studying the enzymatic conversion of Teleocidin A to B-3?
- Methodological Approach : Heterologously express putative methyltransferases (e.g., BV309_32160 in S. clavuligerus) in knockout strains. Monitor conversion using isotopic labeling and LC–MS/MS. Compare kinetic parameters with in vitro assays using purified enzymes .
- Challenge : Low homology of TleD homologs (66% identity) complicates functional prediction, requiring mutagenesis studies .
Q. How can researchers design hypotheses to explore the ecological role of this compound in Streptomyces?
- Methodological Approach : Formulate hypotheses using the PICO framework (Population: Streptomyces; Intervention: this compound knockout; Comparison: Wild-type; Outcome: Competitive fitness). Test via co-culture experiments with fungi or bacteria, quantifying survival rates and secondary metabolite shifts .
- Considerations : Address ethical and safety concerns (e.g., toxin handling) early in experimental design .
Methodological Best Practices
Q. What criteria ensure reproducibility in this compound research?
- Guidelines :
- Document culture conditions (media, temperature, harvest time) to minimize batch variability .
- Deposit genomic and chromatographic data in public repositories (e.g., GenBank, MassIVE) .
- Follow CONSORT or STROBE guidelines for reporting biological replicates and statistical thresholds .
Q. How should researchers address contradictions between structural predictions and experimental data?
- Resolution Strategy :
Re-analyze raw HRMS/NMR data for calibration errors or contamination.
Perform X-ray crystallography if crystalizable derivatives are available (e.g., bromoacetate analogs) .
Compare with synthetic standards, such as Nakatsuka et al.’s total synthesis of this compound .
Data Presentation and Synthesis
Ethical and Safety Considerations
- Toxin Handling : Use biosafety level 2 (BSL-2) facilities for culture work, given this compound’s tumor-promoting activity .
- Data Transparency : Disclose negative results (e.g., failed heterologous expression) to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
